3-(Cyclopentyloxy)isoxazole-5-carboxylic acid
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Overview
Description
3-(Cyclopentyloxy)isoxazole-5-carboxylic acid is a heterocyclic compound featuring an isoxazole ring substituted with a cyclopentyloxy group at the 3-position and a carboxylic acid group at the 5-position. Isoxazole derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry for drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclopentyloxy)isoxazole-5-carboxylic acid typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction is catalyzed by copper (I) or ruthenium (II) under moderate reaction conditions . The reaction can be carried out using tert-butyl nitrite or isoamyl nitrite as reagents, which enable an efficient one-pot synthesis under conventional heating .
Industrial Production Methods: Industrial production of isoxazole derivatives, including this compound, often employs metal-free synthetic routes to avoid the drawbacks of metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods are eco-friendly and provide high yields of the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-(Cyclopentyloxy)isoxazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The isoxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted isoxazole compounds .
Scientific Research Applications
3-(Cyclopentyloxy)isoxazole-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its anticancer, antibacterial, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(Cyclopentyloxy)isoxazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . These interactions lead to various biological effects, including inhibition of cell proliferation, reduction of inflammation, and antimicrobial activity .
Comparison with Similar Compounds
5-Cyclopropylisoxazole-3-carboxylic acid: Another isoxazole derivative with similar biological activities.
5-Methylisoxazole-3-carboxylic acid: Known for its use in the synthesis of heterocyclic compounds.
Uniqueness: 3-(Cyclopentyloxy)isoxazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopentyloxy group enhances its lipophilicity and potential for membrane permeability, making it a valuable compound in drug discovery .
Properties
Molecular Formula |
C9H11NO4 |
---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
3-cyclopentyloxy-1,2-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C9H11NO4/c11-9(12)7-5-8(10-14-7)13-6-3-1-2-4-6/h5-6H,1-4H2,(H,11,12) |
InChI Key |
FWXYSVYEXRTDFB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC2=NOC(=C2)C(=O)O |
Origin of Product |
United States |
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